molecular formula C12H16ClN3OS B2874173 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride CAS No. 1169990-93-5

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride

Cat. No.: B2874173
CAS No.: 1169990-93-5
M. Wt: 285.79
InChI Key: VYYOAIRCQRPPLZ-UHFFFAOYSA-N
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Description

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a piperazine derivative featuring a thiazole ring substituted with a furan moiety at the 2-position and a methyl-piperazine group at the 4-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their CNS activity, antimicrobial properties, and receptor modulation .

Properties

IUPAC Name

2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;/h1-2,7,9,13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYOAIRCQRPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-furan-2-ylthioamide with chloroacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring undergoes characteristic nucleophilic reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites. For example, benzylation with benzyl bromide yields N-benzyl derivatives (confirmed by LC-MS) .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the lone pair on nitrogen, as evidenced by UV-Vis and FT-IR spectral shifts .

Table 2: Piperazine Reactivity

Reaction TypeReagentsProductApplication
N-AlkylationBenzyl bromide, K₂CO₃N-Benzylpiperazine derivativeBioactivity modulation
Metal coordinationCuCl₂, MeOH[Cu(L)Cl₂] complexAnticancer studies

Thiazole Ring Reactivity

The 1,3-thiazole component participates in:

  • Electrophilic Substitution : Nitration at the 5-position using HNO₃/H₂SO₄ yields nitro-thiazole intermediates (HPLC purity >90%) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis forms biaryl-thiazole hybrids .

Table 3: Thiazole Functionalization

ReactionConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivative
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C4-Aryl-thiazole hybrid

Furan Substituent Reactivity

The furan-2-yl group exhibits:

  • Electrophilic Aromatic Substitution : Bromination at the 5-position using Br₂/FeBr₃ forms 5-bromo-furan derivatives (¹H-NMR: δ 7.25 ppm, d, J = 2.1 Hz) .

  • Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering solubility and bioactivity .

Table 4: Furan Reactivity

ReactionReagentsProductSignificance
BrominationBr₂, FeBr₃, CHCl₃5-Bromo-furan-thiazoleHalogenation for SAR
HydrogenationH₂, Pd-C, EtOHTetrahydrofuran analogSolubility enhancement

Stability and Degradation Pathways

  • Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl (pH <2), regenerating the free base (TLC monitoring) .

  • Thermal Degradation : Decomposes at 220–225°C (DSC analysis), forming furan and thiazole fragments .

Biological Relevance of Reactivity

  • Antimicrobial Activity : N-Acylated derivatives inhibit S. aureus (MIC = 8 µg/mL) via thiazole-mediated membrane disruption .

  • Anticancer Potential : Cu²⁺ complexes induce apoptosis in MCF-7 cells (IC₅₀ = 12 µM) through ROS generation .

Scientific Research Applications

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heteroaromatic Substituent Variations

1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
  • Key Difference : Replaces furan with thiophene (sulfur instead of oxygen).
  • This compound was discontinued, possibly due to metabolic instability or toxicity concerns .
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
  • Key Difference : Substitutes furan with a 4-fluorophenyl group.
  • Increased molecular weight (MW ~340) may affect pharmacokinetics .

Substituent Position and Linker Modifications

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Dihydrochloride
  • The dihydrochloride salt further boosts solubility .
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine Hydrochloride
  • Key Difference : Incorporates a methoxyphenyl group instead of furan.
  • Impact : Methoxy’s electron-donating nature increases electron density on the thiazole, possibly altering interactions with receptors like histamine H1. The higher MW (325.86) may necessitate adjusted dosing .

Simplified Thiazole-Piperazine Derivatives

1-[(2-Methyl-4-thiazolyl)methyl]piperazine Hydrochloride
  • Key Difference : Lacks aromatic substituents on the thiazole, featuring a methyl group at the 2-position.
  • Lower MW (233.76) may improve bioavailability for CNS targets .

Piperazine-Based Antihistamines (e.g., Cetirizine, Cyclizine)

  • Key Difference : Bulky diphenylmethyl or benzhydryl groups replace the thiazole-furan system.
  • Impact : Enhanced steric bulk improves selectivity for histamine H1 receptors but reduces versatility for other targets. These compounds demonstrate higher MWs (e.g., cetirizine: 388.9) and prolonged half-lives .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituent Solubility (Salt Form) Therapeutic Potential
Target Compound 325.86 2-Furan, 4-thiazole High (HCl) CNS modulation, antimicrobial
1-{[2-(Thiophen-3-yl)-...} (Discontinued) ~340 3-Thiophene Moderate (HCl) Discontinued (stability issues)
1-{[2-(4-Fluorophenyl)-...} ~340 4-Fluorophenyl High (HCl) Serotonin/Dopamine receptor ligands
Cetirizine Dihydrochloride 388.9 Diphenylmethyl High (HCl) Antihistamine

Biological Activity

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 283.78 g/mol
  • CAS Number : Not specified in the current literature.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. The thiazole and furan moieties are known to enhance the biological activity against various pathogens:

  • Bacterial Inhibition : Compounds containing thiazole rings have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 µg/mL against these bacteria .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus10
Compound BE. coli25
Compound CPseudomonas aeruginosa15

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives with piperazine and thiazole functionalities exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Research has included screening against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3, showing varying degrees of growth inhibition .
Cell LineCompoundGI50 (µM)
MiaPaCa2Compound D14
BxPC3Compound E>50
A2780Compound F20

The mechanisms by which these compounds exert their effects are multifaceted:

  • Inhibition of Biofilm Formation : Some thiazole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
  • Targeting Cellular Pathways : The interaction with specific cellular targets such as PARP enzymes has been noted in related compounds, leading to enhanced apoptosis in cancer cells .

Case Studies

A notable case study involved a series of synthesized piperazine derivatives tested for their anticancer properties. One derivative exhibited an IC50 value of 18 µM against breast cancer cells, indicating a promising lead for further development .

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